molecular formula C10H10O B8633634 1-Buten-1-one, 2-phenyl- CAS No. 20452-67-9

1-Buten-1-one, 2-phenyl-

Cat. No.: B8633634
CAS No.: 20452-67-9
M. Wt: 146.19 g/mol
InChI Key: GFVFSRZJKWODDS-UHFFFAOYSA-N
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Description

1-Buten-1-one, 2-phenyl- is a useful research compound. Its molecular formula is C10H10O and its molecular weight is 146.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Buten-1-one, 2-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Buten-1-one, 2-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Applications in Organic Synthesis

  • Precursor in Synthesis :
    • This compound serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its double bond and carbonyl group make it a versatile building block for further transformations.
  • Michael Addition Reactions :
    • It participates in Michael addition reactions, where nucleophiles add to the β-carbon of α,β-unsaturated carbonyl compounds. This reaction is pivotal in forming complex molecules used in medicinal chemistry .
  • Conjugate Cyanation :
    • Recent studies have highlighted its role in conjugate cyanation reactions, which are essential for synthesizing nitriles that are valuable in pharmaceutical development .

Pharmaceutical Applications

  • Anticancer Agents :
    • Research indicates that derivatives of 1-buten-1-one, 2-phenyl- exhibit anticancer properties. For instance, modifications to the structure can enhance cytotoxicity against various cancer cell lines, making it a candidate for drug development .
  • Anti-inflammatory Compounds :
    • The compound has been explored for its potential anti-inflammatory effects. Studies have shown that certain derivatives can inhibit pro-inflammatory cytokines, suggesting therapeutic applications in treating inflammatory diseases .

Material Science Applications

  • Polymer Production :
    • The compound can be polymerized to create materials with specific properties. For example, polybutylene derived from butenes is utilized in manufacturing piping and other durable goods due to its flexibility and resistance to impact .
  • Photopolymerization :
    • Its reactivity allows it to be used in photopolymerization processes where light-induced reactions lead to the formation of polymers. This application is particularly relevant in the production of coatings and adhesives .

Case Studies

StudyFocusFindings
Wu et al., 2023Functionalization of AlkenesDemonstrated efficient methods for modifying alkenes like 1-buten-1-one, 2-phenyl-, enhancing their utility in drug synthesis .
NHMRC ReportInhalation ToxicityAssessed the safety profile of non-nicotine constituents including this compound; highlighted potential health risks associated with inhalation .
ResearchGate StudyConjugate CyanationExplored the use of 1-buten-1-one, 2-phenyl- in cyanation reactions; showed promising results for synthesizing nitrile compounds .

Properties

CAS No.

20452-67-9

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

InChI

InChI=1S/C10H10O/c1-2-9(8-11)10-6-4-3-5-7-10/h3-7H,2H2,1H3

InChI Key

GFVFSRZJKWODDS-UHFFFAOYSA-N

Canonical SMILES

CCC(=C=O)C1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A THF solution of 2-phenyl butyryl chloride (55 g, 0.3 mol) was added dropwise to a mixture of triethyl amine (91 g, 0.9 mol) in THF under nitrogen atmosphere. After one hour, precipitated triethyl amine hydrochloride was filtered. Filtrate was distilled under reduced pressure and EPK was obtained (60–70° C./4 mmHg). Amount obtained was 30 g (yield was 70%).
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